![molecular formula C30H50Cl2NO3PRuS B6316011 {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C CAS No. 918871-44-0](/img/structure/B6316011.png)
{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C is a useful research compound. Its molecular formula is C30H50Cl2NO3PRuS and its molecular weight is 707.7 g/mol. The purity is usually 95%.
The exact mass of the compound {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C is 707.166948 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metathesis Reactions
- Methyl Soyate Modification : The study by Holser, Doll, and Erhan (2006) explored ruthenium catalysts in the metathesis of methyl soyate, suggesting potential applications in modifying bio-based materials for improved performance in products like diesel fuel (Holser, Doll, & Erhan, 2006).
Polymerization Processes
- Ring-Opening Metathesis Polymerization (ROMP) : Santiago et al. (2014) used ruthenium catalysts for ROMP, leading to the synthesis of high molecular weight polymers with potential applications in creating new materials (Santiago et al., 2014).
Catalyst Development and Analysis
- Catalyst Preparation : Jimenez et al. (2012) focused on the preparation of ruthenium indenylidene-ether olefin metathesis catalysts, indicating the potential for developing new, efficient catalyst systems (Jimenez et al., 2012).
- Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis : Wang and Metzger (2008) used ESI-MS to study ruthenium catalysts in solution, contributing to our understanding of the behavior and stability of such catalysts (Wang & Metzger, 2008).
Specific Organic Reactions
- Hydrogenation Processes : James, Wang, and Voigt (1975) reported on the use of ruthenium(II) chiral phosphine complexes in the asymmetric hydrogenation of unsaturated carboxylic acids (James, Wang, & Voigt, 1975).
- Oxidative Dehalogenation : Bressan et al. (1999) explored the use of water-soluble ruthenium(II) complexes for the oxidation of chlorinated organics, an important process in environmental chemistry (Bressan et al., 1999).
Mécanisme D'action
Target of Action
Zhan Catalyst-1C, also known as {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride, is a type of ruthenium-based organometallic complex . Its primary target is olefin metathesis , a chemical reaction that has significant applications in the formation of carbon-carbon double bonds.
Mode of Action
Zhan Catalyst-1C interacts with its targets by facilitating the breaking and reforming of carbon-carbon double bonds . It contains functionally substituted alkoxybenzylidene carbene ligands, which can be chemically bonded to the surface of resins, PEG chains, and polymers . This interaction results in changes in the structure of the target molecules, enabling the formation of new carbon-carbon double bonds.
Biochemical Pathways
The primary biochemical pathway affected by Zhan Catalyst-1C is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, which can lead to the synthesis of complex organic compounds. The downstream effects of this pathway can include the production of polymers, pharmaceuticals, and other industrially relevant chemicals .
Pharmacokinetics
It’s worth noting that zhan catalyst-1c is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols . This solubility profile can impact the compound’s availability in different reaction environments.
Result of Action
The primary result of Zhan Catalyst-1C’s action is the facilitation of olefin metathesis . This can lead to the formation of new carbon-carbon double bonds and the synthesis of complex organic compounds. In practical terms, this can result in the production of a wide range of industrially relevant chemicals, including polymers and pharmaceuticals .
Action Environment
The action of Zhan Catalyst-1C can be influenced by various environmental factors. For instance, the catalyst’s activity can be affected by the presence of air and water . Moreover, the solubility of Zhan Catalyst-1C in different solvents can impact its efficacy and stability in various reaction environments . Additionally, Zhan Catalyst-1C is linked to a resin- and PEG-linked support, offering a great advantage in recyclable utility, and leaving little or no trace of metal contamination within the reaction environment .
Propriétés
IUPAC Name |
dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVRAHMQZBHRC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2NO3PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zhan Catalyst-1C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



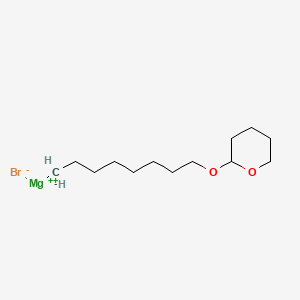
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
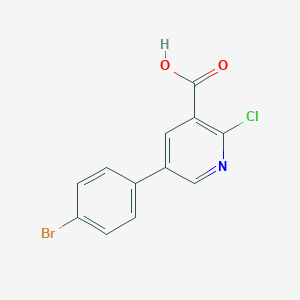
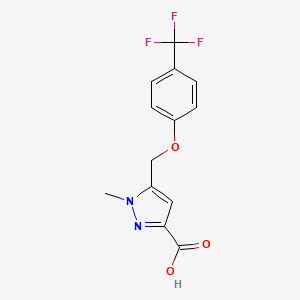

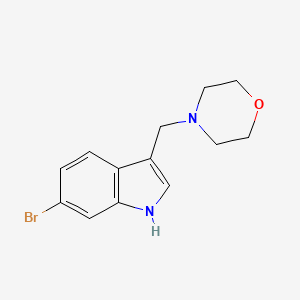
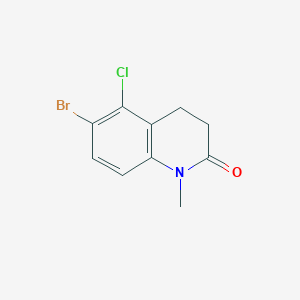

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)
